molecular formula C22H20O3 B123718 Benzyl 2-(4-(Benzyloxy)phenyl)acetate CAS No. 58609-13-5

Benzyl 2-(4-(Benzyloxy)phenyl)acetate

Cat. No.: B123718
CAS No.: 58609-13-5
M. Wt: 332.4 g/mol
InChI Key: POPRKYSLLNJJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-(Benzyloxy)phenyl)acetate is an organic compound with the molecular formula C22H20O3. It is a derivative of phenylacetic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyl ester group, and the hydrogen atom of the phenyl ring is replaced by a benzyloxy group. This compound is known for its applications in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

Benzyl 2-(4-(Benzyloxy)phenyl)acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical processes. The compound’s interactions are primarily characterized by its ability to form stable complexes with target proteins, thereby influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of reaction intermediates that are crucial for subsequent biochemical transformations .

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, thereby altering the downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This binding interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher dosages, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects are often observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo enzymatic reactions such as oxidation, reduction, and hydrolysis, leading to the formation of metabolites that participate in further biochemical processes. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues, where it can exert its biochemical effects. The transport and distribution of this compound are influenced by factors such as its molecular size, polarity, and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows this compound to interact with target biomolecules in the appropriate cellular context, thereby modulating their activity and function. The subcellular distribution of the compound can also influence its stability and degradation within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(Benzyloxy)phenyl)acetate typically involves the esterification of 4-Benzyloxyphenylacetic acid with benzyl alcohol. One common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:

4-Benzyloxyphenylacetic acid+Benzyl alcoholH2SO44-Benzyloxyphenylacetic acid benzyl ester+H2O\text{4-Benzyloxyphenylacetic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Benzyloxyphenylacetic acid+Benzyl alcoholH2​SO4​​4-Benzyloxyphenylacetic acid benzyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(Benzyloxy)phenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions.

    Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: 4-Benzyloxyphenylacetic acid and benzyl alcohol.

    Oxidation: 4-Benzyloxybenzaldehyde.

    Reduction: 4-Benzyloxyphenylmethanol.

Scientific Research Applications

Benzyl 2-(4-(Benzyloxy)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • 4-Benzyloxybenzaldehyde
  • 4-Benzyloxyphenylmethanol

Uniqueness

Benzyl 2-(4-(Benzyloxy)phenyl)acetate is unique due to its dual functional groups: the benzyloxy group and the benzyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

benzyl 2-(4-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c23-22(25-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)24-16-19-7-3-1-4-8-19/h1-14H,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPRKYSLLNJJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxy-phenyl acetic acid (10.0 g, 65.72 mmol) in DMF (70 mL) at rt were added Cs2CO3 (47.11 g, 144.5 mmol) and benzyl bromide (17.29 mL, 144.5 mmol). The reaction mixture was stirred overnight at room temperature, heated at 100° C. for 1 h and cooled to rt. The solvent was removed under reduced pressure and poured into H2O. The aqueous solution was extracted with ethyl acetate and the combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was recrystallization in hexanes to afford (4-benzyloxy-phenyl) acetic acid benzyl ester as a yellow solid. (20.5 g, 94%): 1H NMR (300 MHz, CDCl3): δ 7.25-7.34 (m, 10H), 7.14 (d, J=8.4 Hz, 2H), 7.02 (d, J=8.4 Hz, 2H), 5.50 (s, 2H), 5.12 (s, 2H), 3.61 (s, 2H); TLC conditions: Uniplate silica gel, 250 microns; mobile phase=ethyl acetate-hexanes (1:5); Rf=0.8.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
47.11 g
Type
reactant
Reaction Step One
Quantity
17.29 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(4-(Benzyloxy)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(4-(Benzyloxy)phenyl)acetate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-(4-(Benzyloxy)phenyl)acetate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-(4-(Benzyloxy)phenyl)acetate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-(4-(Benzyloxy)phenyl)acetate
Reactant of Route 6
Reactant of Route 6
Benzyl 2-(4-(Benzyloxy)phenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.